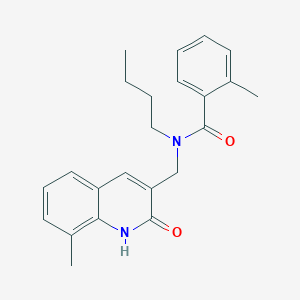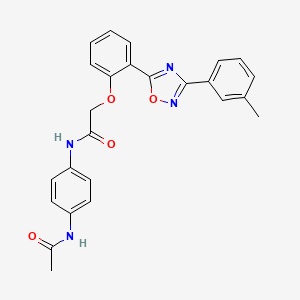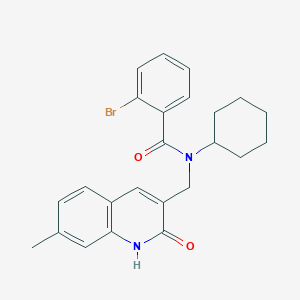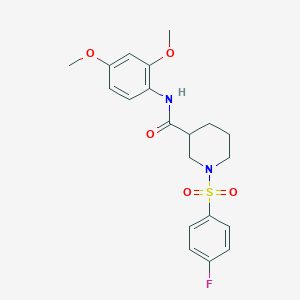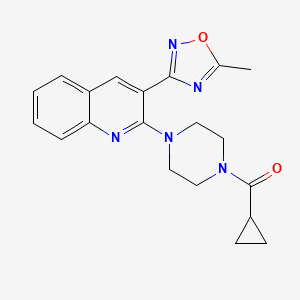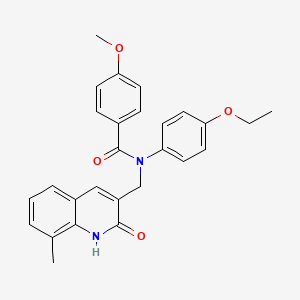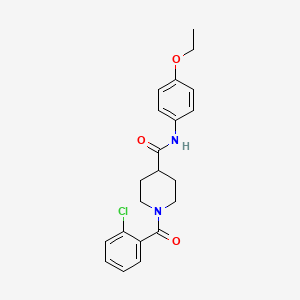
1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide, also known as CEP-32274, is a synthetic compound that belongs to the piperidine class of molecules. It is a potent and selective inhibitor of the enzyme glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of GSK-3β has been implicated in the treatment of several diseases, including cancer, diabetes, and neurodegenerative disorders.
作用機序
1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide works by selectively inhibiting GSK-3β, which is involved in various cellular processes. GSK-3β phosphorylates and regulates the activity of various proteins, including beta-catenin, tau, and insulin receptor substrate 1 (IRS-1). Inhibition of GSK-3β leads to the stabilization of beta-catenin, which activates the Wnt signaling pathway. This pathway is involved in cell proliferation, differentiation, and survival. Inhibition of GSK-3β also leads to the dephosphorylation of tau, which prevents the formation of neurofibrillary tangles in Alzheimer's disease. Inhibition of GSK-3β also improves insulin sensitivity and glucose metabolism by increasing the activity of IRS-1.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. In animal models of diabetes, this compound improves glucose tolerance and insulin sensitivity. In animal models of Alzheimer's disease, this compound improves cognitive function and reduces the formation of neurofibrillary tangles. This compound has also been found to have anti-inflammatory effects in animal models of colitis.
実験室実験の利点と制限
The advantages of using 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide in lab experiments include its potency and selectivity for GSK-3β, which allows for the specific inhibition of this enzyme. This compound has also been extensively studied in various disease models, which provides a wealth of information on its potential therapeutic applications. The limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide. One potential direction is the development of more potent and selective GSK-3β inhibitors. Another direction is the investigation of the therapeutic potential of this compound in other diseases, such as inflammatory bowel disease and schizophrenia. The use of this compound in combination with other drugs or therapies is also an area of future research. Finally, the development of new formulations of this compound with improved solubility and pharmacokinetic properties is an important area of future research.
合成法
The synthesis of 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide involves the reaction of 4-ethoxyaniline with 2-chlorobenzoyl chloride to form 1-(2-chlorobenzoyl)-4-ethoxyaniline. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, this compound.
科学的研究の応用
1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, GSK-3β inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In diabetes, GSK-3β inhibition has been shown to improve insulin sensitivity and glucose metabolism. This compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In neurodegenerative disorders, GSK-3β inhibition has been shown to protect neurons from degeneration. This compound has been found to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-2-27-17-9-7-16(8-10-17)23-20(25)15-11-13-24(14-12-15)21(26)18-5-3-4-6-19(18)22/h3-10,15H,2,11-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYXTSMAMVZPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716029.png)
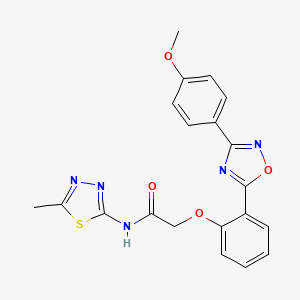
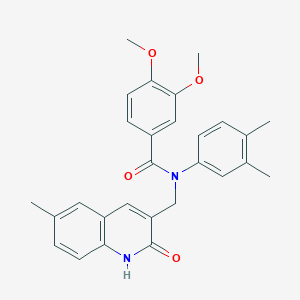
![4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7716053.png)
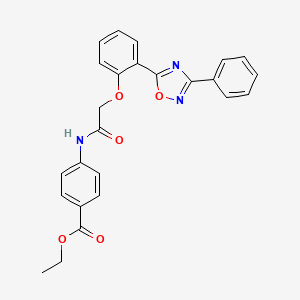
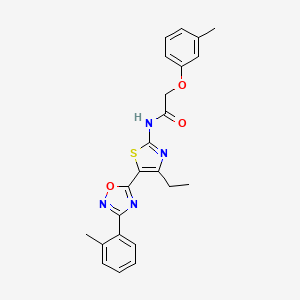
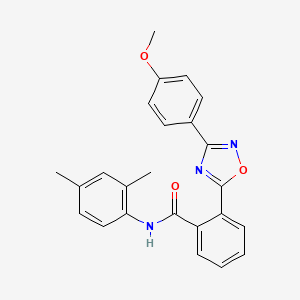
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide](/img/structure/B7716095.png)
